2(3H)-Furanone, 5-(butylthio)dihydro-
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like IR, NMR, Mass spectroscopy) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Scientific Research Applications
Synthesis and Industrial Applications
Furan derivatives, including 2(3H)-Furanone and its modified forms, have garnered significant interest due to their potential as sustainable alternatives to petrochemicals in various industrial applications. The conversion of plant biomass into furan derivatives represents a promising pathway for producing a new generation of polymers, functional materials, and fuels. This conversion process leverages hexose carbohydrates and lignocellulose from plant feedstocks, highlighting the role of 5-Hydroxymethylfurfural (HMF) and its derivatives as a cornerstone for the chemical industry's transition to bio-based feedstocks. These furan derivatives, including 2,5-furandicarboxylic acid, 2,5-diformylfuran, and 2,5-dimethylfuran, among others, offer a renewable basis for monomers, polymers, and a host of other chemical products, signaling a significant shift towards more sustainable manufacturing processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Advances in Furan-Based Chemicals
In addition to their industrial applications, furan derivatives play a critical role in advancing green chemistry. The biphasic dehydration of sugars to 5-Hydroxymethylfurfural (5-HMF) and furfural illustrates the valorization of sugars from lignocellulosic biomass for chemical production. Solvent selection, guided by environmental, health, and safety considerations, is crucial for enhancing the efficiency of these processes while minimizing their environmental impact. Ethyl acetate and methyl propionate, for example, have emerged as promising solvents for the in situ extraction of 5-HMF and furfural, showcasing the potential of furan derivatives in developing greener chemical processes (Esteban, Vorholt, & Leitner, 2020).
Chemical Transformations and Reactions
Furan derivatives undergo various chemical transformations, which are instrumental in synthesizing complex molecules. Arylmethylidenefuranones, for example, react with C- and N-nucleophiles, leading to a wide range of compounds with potential applications in pharmaceuticals and materials science. These reactions highlight the versatility and reactivity of furan-based compounds, making them valuable tools in organic synthesis and chemical research (Kamneva, Anis’kova, & Egorova, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-butylsulfanyloxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-2-3-6-11-8-5-4-7(9)10-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCKBHBGUHMFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1CCC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728591 | |
Record name | 5-(Butylsulfanyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
902525-29-5 | |
Record name | 5-(Butylsulfanyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(butylsulfanyl)oxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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